6-Hydroxy-5,7,8-trimethyl-chroman-2-one
Overview
Description
6-Hydroxy-5,7,8-trimethyl-chroman-2-one is an organic compound with the molecular formula C₁₂H₁₄O₃. It is a derivative of chromanone, featuring a hydroxyl group at the 6th position and three methyl groups at the 5th, 7th, and 8th positions. This compound is known for its antioxidant properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-5,7,8-trimethyl-chroman-2-one typically involves the condensation of 2,3,5-trimethylhydroquinone with acrylic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and requires heating to facilitate the formation of the chromanone structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-5,7,8-trimethyl-chroman-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The chromanone ring can be reduced to form a dihydrochromanone derivative.
Substitution: The methyl groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of 6-oxo-5,7,8-trimethyl-chroman-2-one.
Reduction: Formation of 6-hydroxy-5,7,8-trimethyl-dihydrochroman-2-one.
Substitution: Formation of halogenated derivatives such as 6-hydroxy-5,7,8-trimethyl-2-chlorochromanone.
Scientific Research Applications
6-Hydroxy-5,7,8-trimethyl-chroman-2-one is widely used in scientific research due to its antioxidant properties
Chemistry: As a model compound for studying chromanone derivatives and their reactivity.
Biology: Investigated for its role in protecting cells from oxidative stress.
Medicine: Explored for its potential therapeutic effects in preventing oxidative damage-related diseases.
Industry: Used as an antioxidant additive in various products to enhance stability and shelf life.
Mechanism of Action
The antioxidant activity of 6-Hydroxy-5,7,8-trimethyl-chroman-2-one is primarily due to its ability to donate hydrogen atoms from the hydroxyl group, neutralizing free radicals. This compound interacts with reactive oxygen species, preventing oxidative damage to cellular components. The molecular targets include lipid membranes, proteins, and nucleic acids, where it helps maintain cellular integrity and function .
Comparison with Similar Compounds
Similar Compounds
6-Hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid: Known for its strong antioxidant activity.
6-Hydroxy-5,7,8-trimethylchroman-2-one: Similar structure but with different substituents affecting its reactivity.
Tocopherols (Vitamin E): Structurally related compounds with significant antioxidant properties.
Uniqueness
6-Hydroxy-5,7,8-trimethyl-chroman-2-one stands out due to its specific substitution pattern, which enhances its stability and reactivity compared to other chromanone derivatives. Its unique combination of hydroxyl and methyl groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications .
Properties
IUPAC Name |
6-hydroxy-5,7,8-trimethyl-3,4-dihydrochromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-6-7(2)12-9(8(3)11(6)14)4-5-10(13)15-12/h14H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIXYZQOIASOQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCC(=O)O2)C(=C1O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80304957 | |
Record name | 6-hydroxy-5,7,8-trimethyl-chroman-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80304957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40740-31-6 | |
Record name | NSC168504 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168504 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-hydroxy-5,7,8-trimethyl-chroman-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80304957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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